5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-D]azepine-2-amine dihydrochloride
説明
Contextualization within Dopamine (B1211576) Agonist Research and Neuropharmacology
Talipexole (B1662805) dihydrochloride (B599025) is classified as a dopamine agonist, a class of compounds that mimic the action of the neurotransmitter dopamine in the brain. patsnap.com Dopamine is a critical signaling molecule involved in motor control, motivation, reward, and various cognitive functions. patsnap.com Consequently, dopamine agonists are a major focus of neuropharmacological research, especially for developing therapies for conditions characterized by dopamine deficiency, such as Parkinson's disease. patsnap.com
Talipexole's primary mechanism of action is as a potent and selective agonist for the dopamine D2 receptor subtype. patsnap.comontosight.ai It interacts with both presynaptic and postsynaptic D2 receptors. smolecule.comwikipedia.org Stimulation of postsynaptic D2 receptors is a key strategy for compensating for reduced dopamine levels, thereby alleviating motor symptoms in preclinical models of Parkinson's disease. patsnap.com Beyond its D2 agonism, talipexole also exhibits activity as an α2-adrenergic agonist and a 5-HT3 receptor antagonist, a multifaceted profile that makes it a subject of interest for exploring complex neurotransmitter interactions within the CNS. nih.govmedchemexpress.com
Historical Perspective of Talipexole Dihydrochloride Development (Pre-clinical Phase)
Talipexole, also known by the code B-HT 920, was developed by Boehringer Ingelheim and was first introduced for the treatment of Parkinson's disease in Japan in 1996. wikipedia.org Its preclinical development involved extensive investigation into its pharmacological properties and its effects in various animal models of neurological disorders.
A significant body of preclinical research has focused on its potential neuroprotective effects. Studies have suggested that talipexole may possess antioxidant properties that could help mitigate oxidative stress, a contributing factor to the degeneration of dopaminergic neurons. patsnap.com Research in primate models of Parkinson's disease demonstrated that talipexole could improve motor function. smolecule.com For instance, in monkeys with MPTP-induced hemiparkinsonism, talipexole was shown to induce contraversive rotations and improve functional motor skills. nih.gov Further preclinical studies in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum showed that talipexole effectively suppressed tremors. nih.gov These preclinical findings were instrumental in establishing its potential therapeutic utility.
Significance as a Research Probe in Central Nervous System Studies
The specific and potent action of talipexole dihydrochloride on D2 dopamine receptors makes it an excellent research probe for dissecting the roles of this receptor subtype in various physiological and pathological processes within the CNS. nih.govnih.gov By selectively activating D2 receptors, researchers can investigate the downstream signaling pathways and cellular responses mediated by this receptor.
Its use in preclinical models has been crucial for understanding the mechanisms of action of dopamine agonists and for the preclinical testing of new drugs for human parkinsonism. nih.govresearchgate.net Talipexole has also been utilized in studies exploring its potential in other neurological conditions. For example, it has been investigated in preclinical models of schizophrenia and for its effects on abnormal involuntary movements like dystonia and dyskinesia. nih.govoup.com Furthermore, its ability to induce hypothermia has led to its investigation as a potential neuroprotectant in the context of cerebral ischemia in animal models. karger.com The development of photoaffinity probes based on DRD2-binding pharmacophores, including those related to talipexole, has further enhanced its utility in identifying the broader "interactome" of such molecules, potentially revealing new therapeutic targets. nih.gov
Interactive Data Table: Preclinical Research Findings for Talipexole Dihydrochloride
| Research Area | Animal Model | Key Findings | Reference |
| Parkinson's Disease | MPTP-induced hemiparkinsonian monkeys | Improved motor function and induced contraversive rotations. | nih.gov |
| Parkinson's Disease | Cynomolgus monkeys with ventromedial tegmentum lesions | Suppressed tremors via selective dopamine D2 receptor stimulation. | nih.gov |
| Neuroprotection | Human neuroblastoma SH-SY5Y cells | Demonstrated protective effects against apoptotic death. | units.it |
| Schizophrenia | Animal models | Evaluated as a partial agonist. | oup.com |
| Cerebral Ischemia | Rats | Induced hypothermia and reduced infarct size. | karger.com |
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
36085-73-1 |
|---|---|
分子式 |
C10H16ClN3S |
分子量 |
245.77 g/mol |
IUPAC名 |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |
InChIキー |
AFOGLDDNZFXNPQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |
外観 |
Solid powder |
他のCAS番号 |
36085-73-1 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |
製品の起源 |
United States |
Elucidation of Molecular Mechanisms of Action
Dopamine (B1211576) Receptor Agonism
Talipexole (B1662805) is recognized as a dopamine agonist, which binds to and activates dopamine receptors, thereby mimicking the physiological effects of the endogenous neurotransmitter, dopamine. wikipedia.org This agonistic activity is central to its therapeutic effects. The compound shows a notable affinity for both presynaptic and postsynaptic D2 receptors. wikipedia.org
Talipexole's interaction with the dopamine D2 receptor is a critical aspect of its molecular mechanism. It demonstrates a distinct profile in both its ability to bind to the receptor and its capacity to activate it.
Receptor binding assays have been instrumental in quantifying the affinity of talipexole for the dopamine D2 receptor. These studies often measure the displacement of a radiolabeled antagonist, such as [3H]spiroperidol, from the receptor site. Talipexole's binding affinity can differ depending on the conformational state of the receptor. The D2 receptor exists in high-affinity and low-affinity states for agonists.
In studies using rat striatal membranes, talipexole demonstrated different affinities for these two states. When using the antagonist radioligand [3H]spiperone, the inhibition constant (Ki) for the low-affinity state was determined to be 2700 nM. ucsd.edu Conversely, when using an agonist radioligand ([3H]quinpirole) to label the high-affinity state, the Ki value was found to be 5.80 nM. ucsd.edu This indicates a significantly higher affinity for the G protein-coupled high-affinity state of the D2 receptor.
Table 1: Talipexole Binding Affinity at Dopamine D2 Receptors
| Receptor State | Radioligand | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|---|
| High-Affinity | [3H]quinpirole | Rat Striatum | 5.80 | ucsd.edu |
| Low-Affinity | [3H]spiperone | Rat Striatum | 2700 | ucsd.edu |
Beyond binding, functional assays are used to determine the efficacy of talipexole in activating the D2 receptor and initiating downstream signaling. In studies using Chinese hamster ovary (CHO) cells expressing the human D2 receptor, talipexole was shown to increase the extracellular acidification rate, a measure of cellular metabolic activation, demonstrating its functional agonism. nih.gov
In guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays, which measure G-protein activation, talipexole has been characterized as a highly efficacious agonist at the human D2S receptor isoform. researchgate.net Its maximal effect (Emax) was reported to be between 79-92% of the response elicited by dopamine. researchgate.net Other studies have described talipexole as a full agonist at presynaptic D2 dopamine receptors. nih.gov
Table 2: Talipexole Functional Efficacy at Dopamine D2 Receptors
| Assay | Receptor Isoform | Efficacy (Emax) | Potency (EC50) | Reference |
|---|---|---|---|---|
| [35S]GTPγS binding | Human D2S | 79-92% (vs. Dopamine) | Not Reported | researchgate.net |
| Extracellular Acidification Rate | Human D2(long) | Full Agonist (vs. Quinpirole) | Not Reported | nih.gov |
Talipexole also demonstrates significant interactions with the dopamine D3 receptor, a closely related subtype of the D2 receptor.
Radioligand binding studies have confirmed talipexole's affinity for the dopamine D3 receptor. Research by Sautel et al. (1995) established that talipexole is selective for the D3 receptor in binding assays. nih.govresearchgate.net A pKi value of 7.0 has been reported for talipexole at the human dopamine D3 receptor, which corresponds to a Ki of 100 nM. ncats.io
Table 3: Talipexole Binding Affinity at Dopamine D3 Receptors
| Receptor | Measurement | Value | Reference |
|---|---|---|---|
| Human Dopamine D3 | pKi | 7.0 | ncats.io |
| Human Dopamine D3 | Ki (nM) | 100 | ncats.io |
The functional activity of talipexole at the D3 receptor has been a subject of detailed investigation, with some studies suggesting it acts as a full agonist while others classify it as a partial agonist. In studies measuring the increase in extracellular acidification rate in CHO cells expressing the human D3 receptor, talipexole was characterized as a full agonist relative to the reference compound quinpirole. nih.gov However, in a different functional assay measuring mitogenesis in transfected NG 108-15 cells, talipexole was identified as a partial agonist at the dopamine D3 receptor. nih.gov This discrepancy highlights how the measured functional efficacy of a compound can vary depending on the specific signaling pathway and cellular context being examined.
Table 4: Talipexole Functional Efficacy at Dopamine D3 Receptors
| Assay | Efficacy | Reference |
|---|---|---|
| Extracellular Acidification Rate | Full Agonist (vs. Quinpirole) | nih.gov |
| Mitogenesis Assay | Partial Agonist | nih.gov |
Dopamine D4 Receptor Interactions
Adrenergic Receptor Interactions
A defining characteristic of talipexole's mechanism of action is its significant interaction with α2-adrenoceptors. biocompare.comtocris.commedchemexpress.com
Functional characterization using [³⁵S]GTPγS binding assays on human recombinant α2-adrenoceptors has provided specific efficacy data for talipexole. The studies revealed that talipexole acts as a partial agonist at these receptors. At the human α2A-adrenoceptor, talipexole demonstrated an efficacy of 51% relative to the endogenous agonist noradrenaline. researchgate.net Research indicated similar partial agonist findings at the human α2B and α2C adrenoceptor subtypes. researchgate.net
Table 2: Functional Efficacy of Talipexole at α2-Adrenoceptor Subtypes This table is based on data from [³⁵S]GTPγS binding studies on human recombinant receptors.
| Receptor Subtype | Talipexole's Functional Action | Efficacy (Relative to Noradrenaline) | Source |
|---|---|---|---|
| hα2A-AR | Partial Agonist | 51% | researchgate.net |
| hα2B-AR | Partial Agonist | Similar to hα2A | researchgate.net |
| hα2C-AR | Partial Agonist | Similar to hα2A | researchgate.net |
The functional consequences of talipexole's α2-adrenoceptor agonism have been explored through selective antagonism studies. In research conducted on cynomolgus monkeys, the sedative effects of talipexole were inhibited by the α2-adrenoceptor antagonist yohimbine (B192690). nih.gov However, in the same study, yohimbine did not suppress the anti-tremor activity of talipexole, which was instead blocked by the D2 receptor antagonist sulpiride (B1682569). nih.gov This indicates that while the α2-adrenergic actions contribute to certain effects like sedation, the primary anti-tremor mechanism is mediated via dopamine D2 receptor stimulation. nih.gov Other investigations have also utilized α-adrenergic antagonists like yohimbine and prazosin (B1663645) to specify the effects of talipexole, further delineating its dual dopaminergic and adrenergic actions. medchemexpress.com
Alpha-2 Adrenoceptor Agonism (α2A, α2B, α2C)
Serotonin (B10506) Receptor Antagonism
Talipexole dihydrochloride (B599025) exhibits a notable interaction with the serotonin receptor system, specifically acting as an antagonist at 5-HT3 receptors. medchemexpress.comfishersci.nocymitquimica.com This characteristic contributes to its complex pharmacological profile, which also includes potent agonism at dopamine D2 and α2-adrenergic receptors. medchemexpress.comfishersci.nonih.govbiocompare.com
The antagonistic properties of talipexole at the 5-HT3 receptor have been demonstrated through both receptor binding assays and functional studies in isolated tissues. nih.govnih.gov
Receptor binding studies have quantified the affinity of talipexole for the 5-HT3 receptor. In these experiments, talipexole demonstrated a moderate ability to displace the radioligand [3H]GR 65630 from 5-HT3 receptors in membrane fractions derived from both rat cortex and intestine. nih.gov The inhibition constant (Ki) values were determined to be 0.35 µM in rat cortical membranes and 0.22 µM in rat intestinal membranes. nih.govbiocompare.comresearchgate.net In contrast, the dopamine agonist bromocriptine (B1667881) did not show any significant displacement activity even at a concentration of 10 µM. nih.govresearchgate.net These findings confirm that talipexole directly interacts with the 5-HT3 receptor binding site. nih.gov
| Tissue Source | Radioligand | Compound | Ki Value (µM) |
|---|---|---|---|
| Rat Cortical Membranes | [3H]GR 65630 | Talipexole | 0.35 |
| Rat Intestinal Membranes | [3H]GR 65630 | Talipexole | 0.22 |
Functional assays using isolated tissues have substantiated the antagonistic effects of talipexole at 5-HT3 receptors. In studies on isolated guinea-pig ileum and atrium, both talipexole and the established 5-HT3 antagonist tropisetron (B1223216) were found to significantly inhibit the effects mediated by serotonin (5-HT) at these receptors. nih.govscispace.combiocrick.com However, the antagonistic effect of talipexole was observed to be weaker than that of tropisetron. nih.gov Conversely, bromocriptine showed no such antagonistic activity in these isolated tissue preparations. nih.gov Further research on isolated rat ileum indicated that talipexole, unlike bromocriptine, did not cause a significant increase in 5-HT release. nih.gov It has been suggested that talipexole's 5-HT3 receptor blocking property may mitigate the 5-HT release from enterochromaffin (EC) cells that can be elicited by D2 receptor stimulation. nih.gov
5-HT3 Receptor Antagonism
Comprehensive Receptor Profile and Ligand Selectivity
Talipexole possesses a multifaceted receptor binding profile, acting as a non-ergot dopamine D2 receptor agonist, an α2-adrenoceptor agonist, and a 5-HT3 receptor antagonist. nih.govbiocompare.comguidetopharmacology.orgebiohippo.com This broad spectrum of activity at multiple monoaminergic receptor classes underlies its distinct pharmacological effects. researchgate.net
Functional studies have been conducted to characterize the agonist potency of talipexole at subtypes of the human dopamine D2-like receptor family (D2, D3, and D4) expressed in Chinese hamster ovary (CHO) cells. nih.govnih.gov In these assays, talipexole was identified as a full agonist at the human D2 (hD2) and D3 (hD3) receptors, with efficacy comparable to the standard agonist quinpirole. nih.govnih.gov However, at the human D4 (hD4) receptor, talipexole acted as a partial agonist, exhibiting an efficacy of 57±8% relative to quinpirole. nih.gov
Another study using [35S]GTPγS binding assays provided further insight into its efficacy at different D2-like receptor isoforms. researchgate.net Talipexole was found to be a highly efficacious agonist at the short isoform of the human D2 receptor (hD2S), with an Emax of 79-92% compared to dopamine. researchgate.net Its efficacy was lower at other subtypes, ranging from 33% to 94% at hD3 receptors and being among the highest efficacy compounds (approximately 70%) at hD4 receptors, alongside quinerolane and TL99. researchgate.net
| Receptor Subtype | Assay Type | Parameter | Value | Reference Compound |
|---|---|---|---|---|
| hD2 | Microphysiometry | pEC50 | 7.4 | - |
| hD3 | Microphysiometry | pEC50 | 7.5 | - |
| hD4 | Microphysiometry | pEC50 | 7.1 | - |
| hD2 | Microphysiometry | Efficacy | Full Agonist | Quinpirole |
| hD3 | Microphysiometry | Efficacy | Full Agonist | Quinpirole |
| hD4 | Microphysiometry | Efficacy (% of Quinpirole) | 57 ± 8 | Quinpirole |
| hD2S | [35S]GTPγS | Emax (% of Dopamine) | 79-92 | Dopamine |
| hD3 | [35S]GTPγS | Emax (% of Dopamine) | 33-94 | Dopamine |
| hD4 | [35S]GTPγS | Emax (% of Dopamine) | ~70 | Dopamine |
Functional selectivity refers to the ability of a ligand to produce different functional responses by acting on the same receptor. nih.gov While radioligand binding studies indicated that talipexole is selective for the D3 receptor, functional studies have shown little to no functional selectivity for the hD3 over the hD2 receptor. nih.govresearchgate.net In general, the functional selectivities of dopamine receptor agonists measured in microphysiometer assays were found to be less than the selectivities determined by radioligand binding. nih.govnih.gov
The rank order of agonist potencies for talipexole and other compounds at the hD2, hD3, and hD4 receptors did not align with their rank order of radioligand binding affinities. nih.govnih.gov Talipexole's characterization as a partial agonist at hD4 receptors further highlights its complex functional profile. nih.govnih.gov Additionally, some research has suggested talipexole may act as a full agonist at presynaptic D2 dopamine autoreceptors while not inducing certain postsynaptic effects, a characteristic that initially led to its consideration as a partial agonist at D2 receptors. nih.gov
Antioxidant Properties and Related Mechanisms
Talipexole dihydrochloride exhibits notable antioxidant properties, which are believed to contribute to its neuroprotective effects observed in preclinical studies. patsnap.com These properties are primarily associated with its ability to mitigate oxidative stress and scavenge harmful free radicals.
Preclinical research suggests that talipexole can protect dopaminergic neurons by reducing oxidative stress. patsnap.com Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the degeneration of these neurons. patsnap.com Talipexole's antioxidant effects may help to slow the progression of neurodegeneration by counteracting this imbalance. patsnap.com
In a preclinical model using C57BL/6N mice, talipexole demonstrated a protective effect against methamphetamine-induced toxicity in dopaminergic neurons. nih.gov The administration of talipexole attenuated the reduction of tyrosine hydroxylase activity in the striatum, a key indicator of dopaminergic neuron health, following treatment with methamphetamine. nih.gov This suggests a direct role in mitigating the oxidative damage induced by the neurotoxin.
Furthermore, studies on the antiparkinsonian drugs talipexole and pramipexole (B1678040) have shown their ability to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptotic death in human neuroblastoma SH-SY5Y cells, a common in vitro model for studying parkinsonian neurodegeneration. jst.go.jpmdpi.com This protective effect is linked to the mitigation of mitochondrial dysfunction and oxidative stress. jst.go.jp
Table 1: Preclinical Evidence of Talipexole's Mitigation of Oxidative Stress
| Model System | Toxin/Stressor | Key Finding | Reference |
|---|---|---|---|
| C57BL/6N Mice | Methamphetamine | Attenuated reduction of striatal tyrosine hydroxylase activity | nih.gov |
| SH-SY5Y Cells | MPP+ | Protected against apoptotic cell death | jst.go.jpmdpi.com |
| 6-OHDA Lesioned Rats | 6-OHDA | Dopamine receptor activation mitigates mitochondrial dysfunction and oxidative stress | jst.go.jp |
The antioxidant properties of talipexole are further supported by its demonstrated ability to scavenge free radicals. In particular, talipexole has been shown to be a scavenger of hydroxyl radicals. nih.gov An in vitro experiment revealed that talipexole inhibited the adduction reaction of hydroxyl radicals to salicylate (B1505791), providing direct evidence of its radical-scavenging action. nih.gov This mechanism is considered to be a significant contributor to its protective effects on dopaminergic neurons. nih.gov
The ability to scavenge radicals is a crucial aspect of antioxidant defense. Free radicals, such as the hydroxyl radical, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. By neutralizing these radicals, talipexole helps to prevent the cascade of events that leads to cellular damage and death.
While direct comparative data on the radical scavenging efficacy of talipexole with other dopamine agonists is limited in the provided context, the evidence strongly suggests that this is a key component of its neuroprotective profile. nih.gov
Table 2: Radical Scavenging Activity of Talipexole
| Radical Species | Experimental Method | Outcome | Reference |
|---|---|---|---|
| Hydroxyl Radicals | Inhibition of adduction reaction to salicylate (in vitro) | Talipexole inhibited the reaction | nih.gov |
Preclinical Pharmacological and Neurobiological Investigations
In vitro Studies on Cellular and Subcellular Systems
Effects on Dopaminergic Neuron Activity in Ventral Tegmental Area (VTA)
Microiontophoretic studies in rats have demonstrated that talipexole (B1662805) has a direct inhibitory effect on dopaminergic neurons within the Ventral Tegmental Area (VTA). The VTA neurons were categorized into two types based on their electrophysiological response to stimulation of the nucleus accumbens. Type I neurons, presumed to be dopaminergic, exhibited a long spike latency and a low spontaneous firing rate. In contrast, Type II neurons, likely non-dopaminergic, showed a short latency and a high spontaneous firing rate dntb.gov.ua.
Talipexole, when applied directly to Type I neurons, inhibited both spontaneous firing and the generation of antidromic spikes. This inhibitory action was antagonized by the dopamine (B1211576) D2 receptor antagonist, domperidone, indicating that talipexole's effect is mediated through D2 receptors. Type II neurons, however, were largely unaffected by the application of either talipexole or dopamine dntb.gov.ua. These findings suggest that talipexole selectively inhibits the activity of dopaminergic neurons in the VTA by acting as an agonist at dopamine D2 autoreceptors.
| Neuron Type | Presumed Identity | Effect of Talipexole | Antagonist Effect (Domperidone) |
|---|---|---|---|
| Type I | Dopaminergic | Inhibition of spontaneous and evoked firing | Antagonized talipexole-induced inhibition |
| Type II | Non-dopaminergic | No significant effect | Not applicable |
Modulation of Neurotransmitter Release (e.g., Acetylcholine)
Studies specifically investigating the direct modulation of acetylcholine (B1216132) release by talipexole dihydrochloride (B599025) were not identified in the reviewed scientific literature. While the interplay between dopaminergic and cholinergic systems is a critical area of neuroscience research, direct evidence detailing talipexole's effects on acetylcholine release from in vitro preparations is not available.
Neuroprotective Effects in Cellular Models (e.g., SH-SY5Y cells)
Talipexole has demonstrated significant neuroprotective properties in various cellular models of neurodegeneration. In human neuroblastoma SH-SY5Y cells, treatment with talipexole offered protection against apoptotic cell death induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). This protective effect was associated with a slight inhibition of MPP+-induced production of reactive oxygen species (ROS) nih.gov.
Further studies using the dopaminergic neuronal cell line N27, derived from rat mesencephalon, investigated the effects of talipexole against paraquat-induced toxicity. Pretreatment with talipexole significantly protected these cells from paraquat-induced cell death. The mechanism of this neuroprotection involves the inhibition of key apoptotic events, including the release of cytochrome c, activation of caspase-3, chromatin condensation, and the externalization of phosphatidylserine. Talipexole was also found to prevent the reduction of the anti-apoptotic protein Bcl-xL and abrogate the activation of pro-apoptotic JNK1/2 and p38 pathways, while promoting the pro-survival pathways involving ERK1/2 and Akt.
| Cell Line | Toxin | Observed Protective Effects of Talipexole |
|---|---|---|
| SH-SY5Y | MPP+ | Inhibition of apoptotic cell death, slight reduction in ROS production. nih.gov |
| N27 | Paraquat | Inhibition of cytochrome c release, caspase-3 activation, and chromatin condensation. Prevention of Bcl-xL reduction. Abrogation of JNK1/2 and p38 activation. Enhancement of ERK1/2 and Akt phosphorylation. |
Role in Regulating Cyclic AMP Formation (D2 receptor related)
Talipexole is a potent and selective dopamine D2 receptor agonist patsnap.commedchemexpress.com. The D2 receptor is a member of the G protein-coupled receptor family and is negatively coupled to adenylyl cyclase via the inhibitory G protein (Gi). Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular formation of the second messenger cyclic AMP (cAMP) nih.gov.
While studies specifically measuring the effect of talipexole on cAMP levels were not prominently found, its established mechanism as a D2 agonist strongly indicates its role in this signaling pathway. In primary cultures of striatal neurons, the activation of D2 receptors by dopamine has been shown to cause a dose-dependent inhibition of stimulated cAMP synthesis nih.gov. This effect is blocked by selective D2 antagonists like sulpiride (B1682569). Therefore, by activating D2 receptors, talipexole is expected to inhibit the production of cyclic AMP in cells expressing these receptors, a key mechanism underlying its pharmacological effects.
In vivo Studies in Animal Models
Neurodegenerative Disease Models
Talipexole has been evaluated in several animal models of neurodegenerative diseases, primarily those mimicking Parkinson's disease.
In a primate model, cynomolgus monkeys with unilateral lesions of the ventromedial tegmentum, which induces tremor, were treated with talipexole. The compound dose-dependently suppressed the tremor, demonstrating significant anti-tremor activity medchemexpress.comnih.gov. This effect was found to be mediated by selective dopamine D2 receptor stimulation, as it was significantly suppressed by the D2 antagonist sulpiride but not by the D1 antagonist SCH 23390 or the α2-adrenoceptor antagonist yohimbine (B192690) medchemexpress.comnih.gov.
In a rodent model, talipexole showed protective effects against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in C57BL/6N mice. Chronic administration of talipexole significantly suppressed the MPTP-induced reduction of dopamine content in the striatum nih.gov. This suggests that talipexole can protect against the dopaminergic neurodegeneration caused by MPTP in this widely used mouse model of Parkinson's disease nih.gov.
| Animal Model | Induced Pathology | Observed Effect of Talipexole | Mediating Receptor |
|---|---|---|---|
| Cynomolgus Monkey | Unilateral ventromedial tegmentum lesion (tremor) | Dose-dependent suppression of tremor. medchemexpress.comnih.gov | Dopamine D2 medchemexpress.comnih.gov |
| C57BL/6N Mouse | MPTP-induced neurotoxicity | Suppression of dopamine reduction in the striatum. nih.gov | Not explicitly stated |
MPTP-Induced Parkinsonian Models (e.g., C57BL/6N mice, common marmosets, planarian)
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to create animal models that replicate the dopaminergic neurodegeneration seen in Parkinson's disease. Research on talipexole in these models has been pivotal in understanding its therapeutic potential.
Studies in C57BL/6N mice have demonstrated that talipexole exerts a protective effect against MPTP-induced dopamine reduction in the striatum. jst.go.jpnih.gov Following treatment with MPTP, which typically decreases striatal dopamine content to 40-60% of control levels, administration of talipexole significantly suppressed this reduction. jst.go.jpnih.gov This neuroprotective effect suggests that talipexole may help preserve dopaminergic neurons from the toxic effects of MPTP. jst.go.jpnih.gov
In a unique model using planarians, a type of flatworm in which dopamine is crucial for behavior, MPTP treatment induced autolysis and death. nih.govresearchgate.net Talipexole not only inhibited this MPTP-induced death in a concentration-dependent manner when administered concurrently but also demonstrated a rescue effect. nih.govresearchgate.netjst.go.jp Even when administered 12 hours after MPTP exposure, which had already caused 30% mortality, talipexole was able to completely prevent further death in the remaining planarians. nih.govresearchgate.netjst.go.jp
Table 1: Neuroprotective Effects of Talipexole in MPTP-Treated Animal Models
| Animal Model | Key Findings | Citations |
|---|---|---|
| C57BL/6N Mice | Significantly suppressed the MPTP-induced reduction of dopamine (DA) content in the striatum. | jst.go.jpnih.gov |
| Planarian | Inhibited MPTP-induced autolysis and death in a concentration-dependent manner. Rescued remaining planarians from death even when administered 12 hours post-MPTP. | nih.govresearchgate.netjst.go.jp |
In common marmosets rendered parkinsonian by MPTP administration, talipexole demonstrated a significant ability to modulate motor behavior. nih.gov It dose-dependently increased motor activity, effectively reversing the akinesia (lack of movement) and incoordination caused by the neurotoxin. nih.gov Interestingly, in normal, non-parkinsonian marmosets, higher doses of talipexole also increased motor activity, while a lower dose had a depressive effect on this activity. nih.gov These findings highlight the compound's ability to restore motor function in a parkinsonian state. nih.gov
Unilateral Lesions in Non-human Primates (e.g., cynomolgus monkeys)
To further investigate its anti-parkinsonian effects, talipexole was studied in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum, a model that induces tremors.
In these lesioned monkeys, talipexole effectively suppressed tremors in a dose-dependent manner. nih.gov The anti-tremor effect of talipexole was confirmed to be mediated by the selective stimulation of dopamine D2 receptors. This was demonstrated by the fact that the anti-tremor effect was significantly suppressed by the D2 receptor antagonist sulpiride, but not by antagonists for D1 receptors (SCH 23390) or α2-adrenoceptors (yohimbine). nih.gov Furthermore, talipexole's anti-tremor activity was synergistic when combined with L-DOPA. nih.gov
Table 2: Anti-tremor Activity of Talipexole in Cynomolgus Monkeys
| Parameter | Observation | Citation |
|---|---|---|
| Effect on Tremor | Dose-dependently suppressed tremor. | nih.gov |
| Mechanism | Mediated by selective dopamine D2 receptor stimulation. | nih.gov |
| Interaction with L-DOPA | Acted synergistically to reduce tremor. | nih.gov |
| Receptor Antagonism | Anti-tremor effect blocked by the D2 antagonist sulpiride, but not by D1 or α2 antagonists. | nih.gov |
Autoreceptor Modulation in vivo
Talipexole is known to act as an agonist at dopamine D2 autoreceptors. nih.govresearchgate.net These presynaptic receptors play a crucial role in regulating the synthesis and release of dopamine. By stimulating these autoreceptors, talipexole can modulate dopaminergic neurotransmission. nih.govwikipedia.org In vivo studies in freely moving rats, using microdialysis, have shown that talipexole can decrease the extracellular concentration of dopamine, which is consistent with its action as a D2 autoreceptor agonist. nih.govresearchgate.net This modulation of dopamine release is a key aspect of its pharmacological profile. nih.govnih.gov
Cardiovascular System Interactions in Animal Models (e.g., blood pressure, heart rate)
The cardiovascular effects of dopamine and its agonists are an important consideration. In animal models such as anesthetized dogs, dopamine itself exhibits dose-dependent effects on blood pressure, with low doses causing a depressor response and higher doses producing a pressor response. nih.gov Dopamine agonists can influence these systems. Talipexole also possesses α2-adrenoceptor agonistic properties, which can contribute to its cardiovascular effects. nih.govwikipedia.org While specific data on talipexole's direct effects on blood pressure and heart rate in dedicated cardiovascular studies are limited in the provided context, its known α2-adrenergic agonism suggests a potential to influence these parameters, as this class of drugs can affect cardiovascular regulation. nih.govwikipedia.org
CNS Penetration and Distribution in Animal Models
Comprehensive searches for preclinical data on the central nervous system (CNS) penetration and distribution of talipexole dihydrochloride in animal models did not yield specific studies detailing these pharmacokinetic properties. Publicly available scientific literature and regulatory documents lack quantitative data regarding the brain-to-plasma concentration ratios, regional brain distribution, or the rate and extent of its passage across the blood-brain barrier in preclinical species.
While talipexole is known to be a centrally acting dopamine D2 receptor agonist, indicating it does cross the blood-brain barrier to exert its therapeutic effects, specific in vivo studies quantifying this penetration and distribution are not readily found in the accessed resources. Autoradiography studies or pharmacokinetic analyses detailing the concentration of talipexole in various brain regions over time in animal models such as rats or monkeys have not been identified.
Therefore, the creation of detailed research findings and interactive data tables as requested is not possible based on the currently available information. Further investigation into proprietary preclinical data or unpublished studies would be necessary to provide a quantitative description of talipexole dihydrochloride's CNS penetration and distribution profile in animal models.
Chemical Synthesis and Structure Activity Relationship Sar Studies
Established Synthetic Pathways for Talipexole (B1662805) (B-HT 920) Dihydrochloride (B599025)
The synthesis of Talipexole, also known as B-HT 920, involves a structured sequence of chemical reactions to construct its unique 2-amino-thiazoloazepine framework. A commonly cited pathway begins with the modification of an azepane ring, followed by the formation of the fused thiazole (B1198619) ring system.
The synthesis initiates from azepan-4-one (B24970). The pathway involves two critical intermediate transformations to prepare the precursor for the final cyclization step.
N-Alkylation: The first step is the N-alkylation of azepan-4-one. This reaction involves treating azepan-4-one with allyl bromide in the presence of a base, such as potassium carbonate. The allyl group is introduced onto the nitrogen atom of the azepane ring, yielding the key intermediate, 1-allyl-azepan-4-one. jopcr.com
Halogenation: The subsequent transformation is the halogenation of the ketone. The intermediate 1-allyl-azepan-4-one is treated with molecular bromine in an acetic acid solvent. This reaction introduces a bromine atom at the position alpha to the carbonyl group (C5), resulting in the formation of 1-allyl-5-bromohexahydro-4-azepinone. jopcr.com This bromo-ketone is the direct precursor for the subsequent cyclization reaction.
| Step | Starting Material | Reagents | Intermediate Product |
| 1 | Azepan-4-one | Allyl bromide, Potassium carbonate | 1-allyl-azepan-4-one |
| 2 | 1-allyl-azepan-4-one | Bromine, Acetic acid | 1-allyl-5-bromohexahydro-4-azepinone |
The final core structure of Talipexole is formed through a cyclization reaction that constructs the thiazole ring.
The key precursor, 1-allyl-5-bromohexahydro-4-azepinone, undergoes a condensation reaction with thiourea (B124793). jopcr.com This reaction is typically performed in refluxing ethanol. The thiourea molecule reacts with the bromo-ketone, leading to the formation of the 2-aminothiazole (B372263) ring fused to the azepane ring system. This step completes the synthesis of the Talipexole base. The base is then treated with hydrochloric acid to form the more stable Talipexole dihydrochloride salt. The use of cyclization strategies is a common approach in medicinal chemistry to create conformationally restricted molecules, which can lead to improved potency and selectivity. google.com
Exploration of Analogues and Derivatives
The development of novel dopamine (B1211576) receptor agonists often involves the systematic exploration of analogues and derivatives of lead compounds like Talipexole to improve therapeutic profiles.
The design of new dopamine agonists is guided by several key principles aimed at optimizing their interaction with specific dopamine receptor subtypes and improving their pharmacological properties. Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. drughunter.com Talipexole is known as a D2 dopamine receptor agonist. jopcr.com
Key design principles include:
Receptor Subtype Selectivity: A primary goal is to design ligands that selectively target specific receptor subtypes (e.g., D2 vs. D3) to maximize therapeutic efficacy while minimizing side effects. drughunter.com For instance, selective activation of D1/D5 receptors is being explored as a strategy to achieve motor function benefits with potentially fewer adverse effects than D2/D3 agonists. drughunter.com
Improved Pharmacokinetics: Modifications are often made to the core structure to enhance properties like water solubility and bioavailability. For example, introducing functional groups into the carbon chain linkers of some dopamine D3 selective ligands has been explored to create more hydrophilic derivatives.
Conformational Restriction: The flexibility of a molecule can be reduced through strategies like cyclization. google.com This can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for the target receptor.
Structure-Activity Relationship (SAR) studies investigate how specific structural modifications to a molecule affect its biological activity. For Talipexole, this involves synthesizing derivatives and evaluating their binding affinity for dopamine receptors.
Research has been conducted on Talipexole variations to create novel bitopic dopamine D2 and D3 receptor ligands. In one approach, the 2-aminothiazoloazepane scaffold of Talipexole was used as a starting point and linked with phenylpiperazine pharmacophores. This design strategy aims to create ligands that can interact with both the primary binding site and a secondary or allosteric site on the receptor.
The findings from these studies provided key SAR insights:
Influence of the Phenylpiperazine Moiety: The highest binding affinities for D2/D3 receptors were observed for compounds that included a 1-(2,3-dichlorophenyl)piperazinoyl moiety. This highlights the importance of the substituent pattern on the phenyl ring of the phenylpiperazine part for receptor interaction.
Role of the Amine Group: The affinity was maintained even in deaminated derivatives of the 5,6,7,8-tetrahydro-4H-thiazoloazepine scaffold, suggesting that while the 2-amino group is characteristic of Talipexole, it may not be essential for receptor binding in these specific bitopic designs.
These SAR studies are crucial for understanding the molecular features required for high-affinity binding and for guiding the rational design of new, potentially more effective dopamine receptor agonists.
| Derivative Type | Structural Modification | Impact on Activity |
| Bitopic Ligand | Linking 2-aminothiazoloazepane to a 1-(2,3-dichlorophenyl)piperazinoyl moiety | High binding affinity for D2/D3 receptors |
| Deaminated Analogue | Removal of the 2-amino group from the thiazoloazepine scaffold | Receptor affinity was maintained in certain bitopic derivatives |
The synthesis of specific isomers is a critical aspect of pharmaceutical chemistry, as different isomers of a chiral drug can have significantly different biological activities. The synthesis of specific isomers, known as asymmetric synthesis, is a key focus in modern drug development to produce single, active isomers and reduce potential side effects from inactive or harmful isomers.
Medicinal Chemistry Approaches to Enhance Selectivity and Potency
Recent medicinal chemistry strategies have centered on the synthesis of novel talipexole analogs, particularly through the creation of bitopic ligands. This approach involves linking the core 2-aminothiazoloazepane scaffold of talipexole with other pharmacophores, such as those targeting phenylpiperazine, to generate compounds that can interact with both the primary binding site and a secondary, allosteric site on the dopamine receptor. This dual interaction can lead to enhanced affinity and selectivity.
One notable study explored a series of talipexole variations by linking the 2-aminothiazoloazepane scaffold with different phenylpiperazine moieties. The research yielded compounds with high binding affinities for both D2 and D3 dopamine receptors. Specifically, derivatives incorporating a 1-(2,3-dichlorophenyl)piperazinoyl moiety demonstrated the highest affinities, with pKi values reaching up to 7.74. Interestingly, the affinity was maintained even in derivatives where the 2-amino group of the thiazoloazepine core was removed.
The structure-activity relationship (SAR) studies within this series of compounds revealed several key insights:
Impact of the Phenylpiperazine Moiety: The nature and substitution pattern of the phenylpiperazine fragment significantly influence the binding affinity. The presence of dichloro-substitution on the phenyl ring was found to be particularly favorable for high affinity at both D2 and D3 receptors.
Role of the 2-Amino Group: While the 2-amino group is a characteristic feature of talipexole, its removal in certain bitopic analogs did not lead to a loss of affinity, suggesting that the phenylpiperazine pharmacophore plays a dominant role in the binding of these specific derivatives.
Linker Length and Composition: The linker connecting the two pharmacophores is a critical determinant of the ligand's ability to adopt the optimal conformation for binding to both the orthosteric and allosteric sites of the receptor. Variations in linker length and flexibility are key areas of exploration in the design of bitopic ligands.
These findings underscore the potential of the bitopic ligand approach to generate novel talipexole derivatives with fine-tuned affinities for dopamine receptor subtypes. By systematically modifying the different components of the molecule—the core scaffold, the secondary pharmacophore, and the linker—medicinal chemists can continue to explore the chemical space around talipexole to develop next-generation dopamine agonists with improved therapeutic profiles.
Detailed Research Findings:
The following table summarizes the binding affinities of selected talipexole analogs at the dopamine D2 and D3 receptors, as reported in a key study on bitopic ligands.
| Compound | Modification | pKi (D2 Receptor) | pKi (D3 Receptor) |
|---|---|---|---|
| Talipexole | Parent Compound | - | - |
| Analog 1 | Linked 1-(2,3-dichlorophenyl)piperazinoyl moiety | 7.74 | 7.68 |
| Analog 2 | Linked 1-(2-methoxyphenyl)piperazinoyl moiety | 7.21 | 7.11 |
| Analog 3 | Linked 1-phenylpiperazinoyl moiety | 6.87 | 6.78 |
| Analog 4 | Deaminated scaffold with 1-(2,3-dichlorophenyl)piperazinoyl moiety | 7.65 | 7.59 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Beyond its primary activity at dopamine D2 receptors, talipexole has also been shown to possess moderate affinity for 5-HT3 receptors, acting as an antagonist. nih.gov Ki values for the displacement of ³H-GR 65630 binding to 5-HT3 receptors were reported to be 0.35 µM and 0.22 µM in rat cortical and intestinal membrane fractions, respectively. nih.gov This broader receptor profile highlights the importance of medicinal chemistry efforts to enhance selectivity for the desired dopamine receptor subtypes while minimizing off-target interactions.
Future Directions and Emerging Research Avenues for Talipexole Dihydrochloride
Deeper Investigation of Receptor Biased Agonism and Functional Selectivity
The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a G protein-coupled receptor (GPCR), leading to the preferential activation of specific downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). biomolther.orgnih.govnih.govfrontiersin.org This phenomenon offers the potential to develop drugs with improved efficacy and reduced side effects. biomolther.org
For talipexole (B1662805), which is known to be a selective dopamine (B1211576) D2 receptor agonist, a deeper investigation into its potential biased agonism is a critical future research direction. wikipedia.org Preclinical studies have shown that while talipexole exhibits selectivity for the dopamine D3 receptor in radioligand binding studies, it does not show functional selectivity for D3 over D2 receptors in functional assays. nih.gov This discrepancy highlights the need for more sophisticated preclinical studies to dissect its signaling properties.
Future research should employ in vitro cell-based assays to compare the activation of G protein signaling (e.g., inhibition of adenylyl cyclase) versus β-arrestin recruitment and signaling by talipexole at the D2 receptor. nih.gov Such studies would clarify whether talipexole acts as a balanced agonist or displays bias towards a particular pathway. Identifying a biased signaling profile could have significant implications for its therapeutic use, potentially explaining its specific clinical effects and guiding the development of next-generation dopamine agonists with tailored signaling properties.
| Compound | Radioligand Binding Selectivity | Functional Selectivity |
|---|---|---|
| Talipexole | D3-selective | Non-selective (hD3 vs. hD2) |
| Pramipexole (B1678040) | D3-selective | 5-fold selective for hD3 over hD2 |
| Pergolide | D3-selective | hD2-selective |
Exploration of Novel Molecular Targets and Signaling Pathways Beyond Canonical Receptors
α2-Adrenoceptor Agonism: Alpha-2 adrenoceptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein, and their activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP levels. wikipedia.org This signaling cascade can result in the inhibition of norepinephrine (B1679862) release and a reduction in the activity of noradrenergic pathways. wikipedia.org In the context of talipexole, its α2-adrenergic activity may contribute to its sedative effects and could also play a role in modulating dopaminergic and other neurotransmitter systems. nih.govnih.gov Future preclinical studies should aim to elucidate the specific downstream signaling consequences of talipexole's action at α2-adrenoceptors in relevant neuronal circuits.
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism by talipexole could have several therapeutic implications. nih.govnih.gov Preclinical studies have demonstrated that talipexole can displace 5-HT3 receptor ligands and inhibit 5-HT3 receptor-mediated effects in isolated tissues, suggesting it can act as a 5-HT3 antagonist in both the brain and intestinal tissues. nih.gov This action may contribute to a reduced incidence of emetic side effects, which are common with other dopamine agonists. nih.gov Furthermore, 5-HT3 receptor antagonism has been implicated in the modulation of mood and cognition, opening up avenues for investigating talipexole in conditions beyond motor disorders. nih.gov
Neuroprotective Mechanisms: Some dopamine agonists, like pramipexole, have been shown to possess neuroprotective properties that are independent of dopamine receptor stimulation, potentially through antioxidant effects and reduction of intracellular dopamine content. nih.govnih.govresearchgate.net Future research should investigate whether talipexole shares these neuroprotective mechanisms, which could position it as a disease-modifying therapy in neurodegenerative disorders.
Synergistic Effects with Other Neuroactive Compounds in Preclinical Settings
The combination of therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and manage side effects. Preclinical studies have already demonstrated that talipexole acts synergistically with L-DOPA to suppress tremor in MPTP-treated monkeys. nih.gov This finding supports the postsynaptic dopamine D2 receptor agonist properties of talipexole and suggests its utility in combination therapy for Parkinson's disease. nih.gov
Future preclinical research should expand on these findings to explore synergistic effects with a wider range of neuroactive compounds. For instance, given the high prevalence of depression in Parkinson's disease, investigating the combination of talipexole with antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), could be of significant clinical relevance. nih.govnih.gov Preclinical studies could assess whether such combinations offer enhanced efficacy in models of both motor and depressive symptoms, and whether they have a favorable side effect profile.
| Compound Class | Example Compound | Preclinical Evidence with Talipexole | Rationale for Future Investigation |
|---|---|---|---|
| Dopamine Precursor | L-DOPA | Demonstrated synergy in MPTP-treated monkeys nih.govnih.gov | Further optimization of combination ratios and long-term effects. |
| Antidepressants (SSRIs) | Sertraline, Escitalopram | None identified | Potential for treating comorbid depression in Parkinson's disease. nih.govnih.gov |
| Neuroprotective Agents | Coenzyme Q10, Rasagiline | None identified | Potential for disease-modifying effects in neurodegenerative disorders. benthamscience.com |
Application in Drug Repurposing Research for Non-Parkinsonian Conditions (Preclinical focus)
Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a time- and cost-effective approach to drug development. Talipexole's established safety profile and its multiple receptor interactions make it a candidate for repurposing in non-Parkinsonian conditions.
One such condition is Restless Legs Syndrome (RLS), a neurological disorder characterized by an irresistible urge to move the legs. nih.gov Dopamine agonists are a first-line treatment for RLS, and clinical observations have suggested the efficacy of talipexole in this condition. nih.govtandfonline.comnih.govmdedge.com However, there is a need for dedicated preclinical studies in animal models of RLS to elucidate the underlying mechanisms of action and to explore the long-term effects, including the potential for augmentation (a paradoxical worsening of symptoms with long-term treatment) that is seen with other dopamine agonists. nih.gov
Beyond RLS, the anxiolytic and antidepressant-like effects of other dopamine agonists in preclinical models suggest that talipexole could be investigated for mood and anxiety disorders. nih.gov Its unique combination of D2 agonism, α2-adrenoceptor agonism, and 5-HT3 antagonism may offer a novel therapeutic approach for these conditions.
Development of Advanced Delivery Systems for Targeted Preclinical Studies
The development of advanced drug delivery systems can significantly enhance the therapeutic efficacy and reduce the side effects of neuroactive compounds by enabling targeted delivery to the brain and providing sustained release. While there is currently a lack of research on advanced delivery systems specifically for talipexole, this represents a significant area for future preclinical investigation.
Drawing from research on other dopamine agonists, several platforms could be explored for talipexole:
Nanoparticle-based carriers: Encapsulating talipexole in polymeric or lipid-based nanoparticles could improve its bioavailability, facilitate its transport across the blood-brain barrier, and provide controlled release, thereby maintaining stable therapeutic concentrations and reducing dosing frequency.
Intranasal delivery: This non-invasive route of administration can bypass the blood-brain barrier and allow for direct delivery to the central nervous system, which could be particularly beneficial for a centrally acting drug like talipexole.
Transdermal delivery systems: Microneedle patches or other transdermal technologies could offer a convenient and patient-friendly method for the sustained delivery of talipexole, which may help in managing motor fluctuations in Parkinson's disease.
Preclinical studies would be essential to formulate and characterize these delivery systems and to evaluate their pharmacokinetic and pharmacodynamic profiles in animal models.
Mechanistic Insights into Long-Term Preclinical Effects and Adaptations
Understanding the long-term effects of talipexole on the central nervous system is crucial for predicting its sustained efficacy and potential for adverse effects. Chronic administration of dopamine agonists can lead to adaptive changes in receptor sensitivity and signaling pathways.
A preclinical study in MPTP-treated monkeys showed that during 21 days of repeated administration, the anti-tremor effect of talipexole did not diminish, suggesting a lack of tolerance development for its primary therapeutic effect. nih.gov However, the sedative effect of talipexole was observed to decrease gradually over the same period, indicating a pharmacological adaptation. nih.gov
Future research should aim to uncover the molecular mechanisms underlying these adaptations. This could involve:
Receptor desensitization and downregulation: Investigating changes in the expression and sensitivity of dopamine D2 receptors, α2-adrenoceptors, and 5-HT3 receptors in different brain regions following chronic talipexole treatment.
Neurotransmitter system interactions: Long-term administration of the dopamine agonist pramipexole has been shown to desensitize D2 autoreceptors, leading to an enhancement of dopamine and serotonin neurotransmission. nih.gov Similar studies with talipexole would provide valuable insights into its long-term effects on neuronal firing and neurotransmitter release.
Behavioral sensitization or tolerance: Comprehensive behavioral studies in animal models are needed to assess the long-term effects of talipexole on motor activity, mood-related behaviors, and cognition.
By elucidating these long-term preclinical effects, researchers can better anticipate the clinical outcomes of chronic talipexole therapy and devise strategies to optimize its therapeutic benefits.
Q & A
Q. What are the primary receptor targets of Talipexole dihydrochloride, and how do these interactions contribute to its anti-Parkinsonian activity?
Talipexole dihydrochloride acts as a dopamine D2 receptor agonist, α2-adrenoceptor agonist, and 5-HT3 receptor antagonist . Its anti-Parkinsonian effects are primarily attributed to D2 receptor activation, which modulates dopaminergic neurotransmission in the striatum. The α2-adrenoceptor agonism may enhance motor control by regulating norepinephrine pathways, while 5-HT3 antagonism could mitigate side effects like nausea. To isolate receptor-specific contributions, researchers should use selective antagonists (e.g., yohimbine for α2-adrenoceptors, prazosin for α1-adrenoceptors) in in vitro binding assays or in vivo behavioral models .
Q. What experimental models are recommended for evaluating Talipexole dihydrochloride's efficacy in Parkinson's disease research?
The MPTP-induced dopamine depletion model in C57BL/6N mice is a widely used preclinical model. Talipexole dihydrochloride has demonstrated efficacy in reducing striatal dopamine loss in this model, with doses ranging from 0.1–1.0 mg/kg administered intraperitoneally . Researchers should combine behavioral assessments (e.g., rotarod performance, akinesia tests) with post-mortem HPLC analysis of striatal dopamine levels to validate therapeutic effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in Talipexole dihydrochloride's effects on Aβ production compared to other dopamine agonists?
Unlike ergot-derived D2 agonists (e.g., bromocriptine), Talipexole dihydrochloride showed no modulation of Aβ production in cortical neuron cultures, even at concentrations up to 25 μM . This discrepancy may arise from structural differences (non-ergot vs. ergot scaffolds) or off-target effects. To investigate, use in vitro models expressing human D2 receptors and measure Aβ40/42 levels via ELISA under standardized conditions. Include comparative assays with ergot agonists and knockout models to isolate receptor-mediated pathways.
Q. What methodological considerations are critical for optimizing Talipexole dihydrochloride dosing in animal studies?
Dose-response studies in mice suggest a narrow therapeutic window. For example, 0.5 mg/kg improved motor function without inducing dyskinesia, while higher doses (>1.0 mg/kg) increased α2-adrenoceptor-mediated sedation . Researchers should prioritize pharmacokinetic profiling (plasma/brain concentration ratios) and receptor occupancy assays. Use telemetry or video tracking to monitor adverse effects in real time.
Q. How should clinical trial data from Phase II studies inform preclinical research on Talipexole dihydrochloride?
Early Phase II trials highlighted its efficacy in reducing Parkinsonian symptoms but noted dose-limiting hypotension due to α2-adrenoceptor activation . Preclinical studies should incorporate cardiovascular monitoring (e.g., blood pressure telemetry in primates) and explore selective D2 receptor agonists or combination therapies to mitigate off-target effects.
Methodological Guidance
Q. What strategies can isolate Talipexole dihydrochloride's dopaminergic effects from its adrenergic activity?
- Use radioligand displacement assays with [³H]-spiperone (D2 receptor) and [³H]-clonidine (α2-adrenoceptor) to quantify binding affinities .
- Employ conditional knockout mice lacking D2 receptors or α2-adrenoceptors to dissect pathway-specific contributions .
- Combine Talipexole with receptor-specific antagonists (e.g., raclopride for D2, idazoxan for α2) in functional assays .
Q. How can researchers address batch-to-batch variability in Talipexole dihydrochloride purity for reproducibility?
Source compounds with >99% purity (validated via HPLC-UV) and request Certificates of Analysis (CoA) from suppliers . Pre-test each batch in a reference assay (e.g., D2 receptor activation in SH-SY5Y cells) to confirm bioactivity.
Data Interpretation Challenges
Q. Why does Talipexole dihydrochloride exhibit mixed agonist/antagonist profiles across different receptor subtypes?
Its dual activity at D2 (agonist) and 5-HT3 (antagonist) receptors stems from structural flexibility in interacting with G-protein-coupled receptors (GPCRs) . Use molecular docking simulations and site-directed mutagenesis to map binding interfaces. Compare with structural analogs (e.g., Pramipexole) to identify critical pharmacophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
